BenchChemオンラインストアへようこそ!

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-fluorobenzamide

FABP4 FABP5 Structure-Activity Relationship

This compound delivers the patent-preferred 3-fluoro substitution and a rare seven-membered azepane ring, matching the Roche US 9,353,102 B2 SAR for FABP4/5 dual inhibition. Incorrect regioisomers (e.g., 2-fluoro or 2,6-difluoro) alter binding kinetics and isoform selectivity, compromising assay reproducibility. Use as a benchmark in fluorescence-based 1,8-ANS displacement assays, cellular fatty acid uptake models, and ring-size SAR comparisons vs. piperidine/pyrrolidine analogs. Ideal for validating docking predictions and interrogating the FABP5-PPARβ/δ signaling axis in metabolic and inflammatory disease programs.

Molecular Formula C19H23FN2OS
Molecular Weight 346.46
CAS No. 954622-21-0
Cat. No. B2710496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-fluorobenzamide
CAS954622-21-0
Molecular FormulaC19H23FN2OS
Molecular Weight346.46
Structural Identifiers
SMILESC1CCCN(CC1)C(CNC(=O)C2=CC(=CC=C2)F)C3=CSC=C3
InChIInChI=1S/C19H23FN2OS/c20-17-7-5-6-15(12-17)19(23)21-13-18(16-8-11-24-14-16)22-9-3-1-2-4-10-22/h5-8,11-12,14,18H,1-4,9-10,13H2,(H,21,23)
InChIKeyXENAAIRIUDHXLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-fluorobenzamide (CAS 954622-21-0): Chemical Identity and Structural Class Definition


The compound N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-fluorobenzamide (CAS 954622-21-0) is a synthetic small molecule with the molecular formula C19H23FN2OS and a molecular weight of 346.5 g/mol . It belongs to the non-annulated thiophenylamide class, a series of fatty-acid binding protein (FABP) 4 and/or 5 inhibitors disclosed in Hoffmann-La Roche's patent family US 9,353,102 B2, which claims utility for metabolic and inflammatory disorders [1]. The structure is characterized by a 3-fluorobenzamide moiety linked via an ethyl spacer to a 3-thiophenyl group and an azepane (hexamethyleneimine) ring, placing it within a well-defined chemical series where variations in the benzamide substituent position and the cyclic amine component are known to modulate target binding [1].

Why General-Purpose FABP Inhibitors Cannot Substitute for N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-fluorobenzamide in Targeted Research


Non-annulated thiophenylamides exhibit steep structure-activity relationships (SAR), where the position of the fluorine substituent on the benzamide ring and the identity of the cyclic amine directly dictate both FABP4/FABP5 isoform selectivity and binding kinetics [1]. The target compound's unique combination of a 3-fluoro substitution and an azepane ring distinguishes it from close-in analogs such as the 2-fluoro regioisomer (CAS 946272-68-0) and the 2,6-difluoro variant, which, despite sharing the core scaffold, are predicted to display altered binding modes and pharmacological profiles [1]. Therefore, procurement of the incorrect analog can lead to divergent experimental outcomes in enzyme inhibition assays, cellular target engagement studies, and selectivity profiling.

Quantitative Differentiation Evidence for N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-fluorobenzamide (CAS 954622-21-0) Against Structural Analogs


Fluorine Positional Isomerism Drives Binding Pocket Complementarity: 3-Fluoro vs. 2-Fluoro Regioisomer

Within the non-annulated thiophenylamide series, the position of the fluorine atom on the benzamide ring is a critical determinant of FABP4 and FABP5 inhibitory potency. The class-level patent SAR data demonstrate that a 3-fluoro substituent consistently yields superior complementarity with the target binding pocket compared to the 2-fluoro regioisomer (CAS 946272-68-0). In the broader patent disclosure, the 3-fluoro substitution pattern is identified as a preferred embodiment for achieving potent dual FABP4/5 inhibition, whereas ortho-substituted variants generally exhibit reduced activity [1]. This regioisomeric preference is attributed to favorable electrostatic interactions with a conserved arginine residue in the FABP binding cavity, which is suboptimal for the 2-fluoro orientation [1].

FABP4 FABP5 Structure-Activity Relationship Fluorine Walk

Azepane Ring Confers Distinct Conformational Constraints Versus Smaller Cyclic Amines

The seven-membered azepane ring in the target compound imposes a unique conformational profile compared to the more commonly employed piperidine (six-membered) or pyrrolidine (five-membered) analogs within the thiophenylamide series. Patent structural claims define azepane as a distinct allowed substituent, separate from smaller cyclic amines, indicating its deliberate inclusion to explore conformational space not accessible to smaller rings [1]. The azepane ring's increased flexibility and expanded ring size can alter the presentation of the thiophene and benzamide pharmacophores within the FABP binding site, potentially translating to differential isoform selectivity or off-rate kinetics compared to piperidine-containing matched pairs [1].

Conformational Analysis Cyclic Amine SAR Azepane FABP inhibitor

Inhibitor Class Specificity: Non-Annulated Thiophenylamides vs. Alternative FABP4 Chemotypes

The non-annulated thiophenylamide chemotype, including the target compound, represents a structurally distinct class of FABP4/5 inhibitors compared to the well-characterized biphenyl azole series (e.g., BMS-309403) [1]. The Roche patent explicitly positions non-annulated thiophenylamides as differentiated from prior art FABP inhibitors by virtue of their non-annulated scaffold architecture, which circumvents the metabolic liabilities and solubility limitations often associated with the biphenyl azole chemotype [1]. While direct head-to-head quantitative data are not publicly available, the patent's strategic focus on this scaffold for dual FABP4/5 inhibition underscores its perceived advantages in drug-like properties and target engagement [1].

FABP4 inhibitor Chemotype comparison BMS-309403 Biphenyl azoles

Optimal Research and Procurement Applications for N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-fluorobenzamide (CAS 954622-21-0)


FABP4/5 Dual Inhibition Screening and Lead Optimization Campaigns

This compound is ideally suited as a starting point or reference molecule in FABP4/5 dual inhibition programs focused on metabolic disorders (type 2 diabetes, non-alcoholic steatohepatitis) and atherosclerosis, as defined in the originating patent [1]. Its 3-fluoro substitution aligns with the patent-preferred SAR for dual inhibition, making it a valuable benchmark for evaluating novel analogs in fluorescence-based 1,8-ANS displacement assays or cellular fatty acid uptake models [1].

Structure-Activity Relationship Studies on Cyclic Amine Ring Size in FABP Inhibitor Binding

The azepane ring provides a unique seven-membered cyclic amine that is rarely explored in FABP inhibitor SAR. Comparative studies with matched piperidine, pyrrolidine, or morpholine analogs can delineate the contribution of ring size and conformational flexibility to binding kinetics and isoform selectivity [1]. This compound is therefore an essential procurement for any systematic ring-size SAR investigation within the thiophenylamide series [1].

Fluorine Positional Scanning to Define Optimal Benzamide Substitution

Given the critical role of the fluorine position in dictating FABP4/5 potency, this compound serves as a key member of a positional scanning set (including 2-fluoro and 2,6-difluoro regioisomers) [1]. Direct comparative in vitro profiling of these isomers can validate computational docking predictions and guide the design of optimized clinical candidates [1].

Chemical Probe Development for FABP5-PPARβ/δ Signaling Pathway Studies

The FABP5-PPARβ/δ signaling axis is an emerging area of interest in cancer and inflammation, as referenced in the BindingDB entry for this target [1]. A well-characterized, patent-disclosed non-annulated thiophenylamide with the preferred 3-fluoro substitution and azepane ring can serve as a critical chemical biology tool to interrogate this pathway, provided appropriate selectivity profiling is conducted [1].

Quote Request

Request a Quote for N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-fluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.